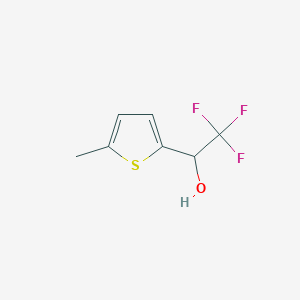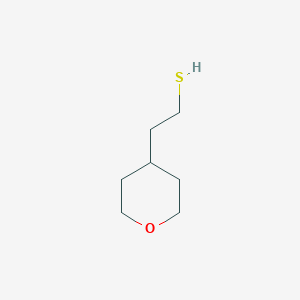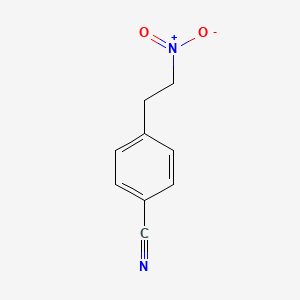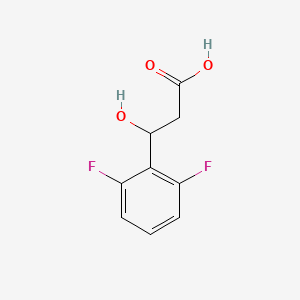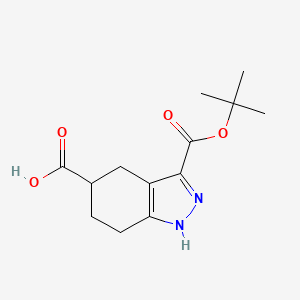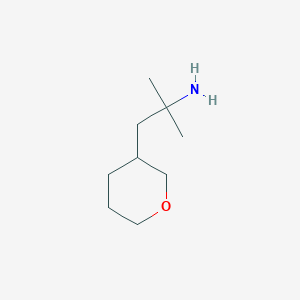
2-Methyl-1-(oxan-3-YL)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(oxan-3-yl)propan-2-amine is an organic compound with the molecular formula C9H19NO It is a derivative of propan-2-amine, featuring a methyl group and an oxan-3-yl group attached to the central carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(oxan-3-yl)propan-2-amine typically involves the reaction of oxan-3-yl derivatives with methylamine under controlled conditions. One common method includes the use of oxan-3-yl bromide, which reacts with methylamine in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of around 50-60°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(oxan-3-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxan-3-yl ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the oxan-3-yl group is replaced by other functional groups using reagents like sodium azide or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; conditionsacidic or basic medium, room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low temperatures.
Substitution: Sodium azide, halides; conditionspolar aprotic solvents, moderate temperatures.
Major Products Formed
Oxidation: Oxan-3-yl ketones
Reduction: Alcohol derivatives
Substitution: Various substituted amines
Aplicaciones Científicas De Investigación
2-Methyl-1-(oxan-3-yl)propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(oxan-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
Methiopropamine: Structurally related to methamphetamine, featuring a thiophene group with an alkyl amine substituent at the 2-position.
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine: Another similar compound with a pyrrolidine ring attached to the propan-1-amine backbone.
Uniqueness
2-Methyl-1-(oxan-3-yl)propan-2-amine is unique due to the presence of the oxan-3-yl group, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C9H19NO |
|---|---|
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
2-methyl-1-(oxan-3-yl)propan-2-amine |
InChI |
InChI=1S/C9H19NO/c1-9(2,10)6-8-4-3-5-11-7-8/h8H,3-7,10H2,1-2H3 |
Clave InChI |
FIHFWTSAYOBAGN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1CCCOC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


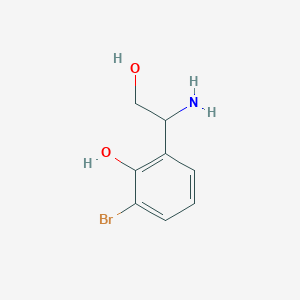
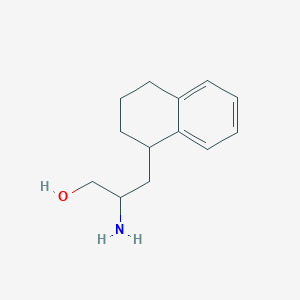

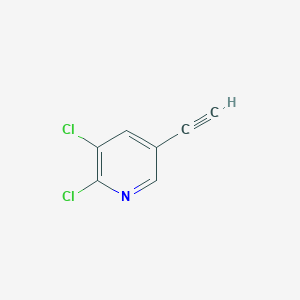
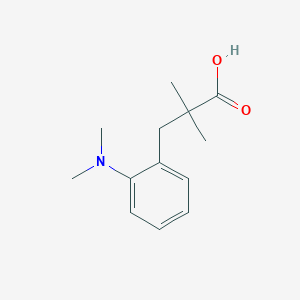
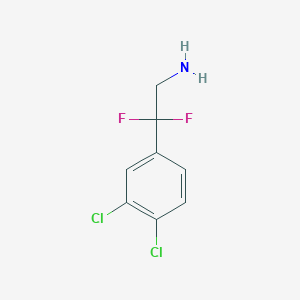
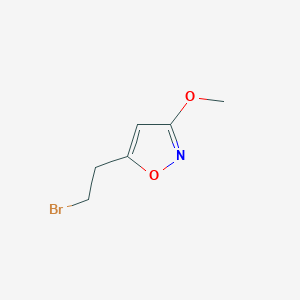

![(1R,5S,6R)-6-(2-methylphenyl)-3-azabicyclo[3.1.0]hexanehydrochloride](/img/structure/B13605708.png)
